molecular formula C8H4N2O B070099 Furo[2,3-c]pyridine-7-carbonitrile CAS No. 190957-75-6

Furo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B070099
CAS No.: 190957-75-6
M. Wt: 144.13 g/mol
InChI Key: MXQWOIGVAMHEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-c]pyridine-7-carbonitrile (CAS: 190957-75-6) is a heterocyclic compound featuring a fused furan and pyridine ring system with a cyano (-CN) substituent at position 5. Its molecular formula is C₈H₄N₂O, with a molar mass of 144.13 g/mol . The compound’s structure combines aromaticity from the pyridine ring and the electron-withdrawing cyano group, making it a versatile intermediate in pharmaceuticals and agrochemicals. Derivatives of this scaffold are frequently explored for biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

furo[2,3-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQWOIGVAMHEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440627
Record name Furo[2,3-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-75-6
Record name Furo[2,3-c]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190957-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Furopyridine Carbonitrile Derivatives

Several furopyridine carbonitrile isomers and derivatives differ in substituent positions and saturation levels (Table 1).

Table 1: Comparison of Furopyridine Carbonitriles

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Synthesis Method
Furo[2,3-c]pyridine-7-carbonitrile C₈H₄N₂O 144.13 Cyano at position 7; unsaturated fused rings Multi-step synthesis via formamide fusion
2,3-Dihydrothis compound C₈H₆N₂O 146.15 Saturated dihydro ring; increased hydrogenation Reduction of parent compound
Furo[3,2-c]pyridine-4-carbonitrile C₈H₄N₂O 144.13 Cyano at position 4; fused ring orientation differs ([3,2-c] vs. [2,3-c]) Cyclization of precursors

Key Observations :

  • Ring Saturation : Dihydro derivatives (e.g., 2,3-dihydrothis compound) exhibit reduced aromaticity, altering reactivity and solubility .
  • Substituent Position: The cyano group’s position (e.g., 4 vs. 7) influences electronic properties and intermolecular interactions, critical for drug design .

Functionalized Derivatives in Patents

Example Compounds :

  • 2-Amino-3-((3-chloro-4-fluorophenyl)amino)this compound (Compound 106): Molecular Formula: C₁₄H₉ClFN₅ LCMS: m/z 303 [M+H]⁺ HPLC Purity: 95.29% Synthesis: Multi-step procedure involving methoxymethoxy protection and deprotection .
  • N3-(3-Chloro-4-fluorophenyl)-5-phenoxy-7-phenylfuro[2,3-c]pyridine-2,3-diamine (Compound 104): Features phenoxy and phenyl substituents, enhancing lipophilicity for membrane permeability .

Comparison :

  • Amino and Halogen Substituents: Amino groups at positions 2/3 (as in Compound 106) improve hydrogen-bonding capacity, while chloro/fluoro groups enhance target binding specificity .
  • Synthetic Complexity : Derivatives with multiple substituents (e.g., Compound 104) require advanced purification techniques, impacting scalability .

Thienopyridine Analogs

Replacing the furan oxygen with sulfur yields thieno[2,3-c]pyridine derivatives, such as 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile (CAS: 912369-27-8):

  • Molecular Formula: C₇H₁₀N₂O₃S
  • Molar Mass: 202.23 g/mol
  • Key Differences: Sulfur’s larger atomic size and lower electronegativity compared to oxygen alter ring electronics and stability. The oxo group further modifies reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.